(2-Chloro-1,1,2-trifluoroethyl)diethylamine
Overview
Description
Synthesis Analysis
The synthesis of (2-Chloro-1,1,2-trifluoroethyl)diethylamine can be achieved through various methods, including chlorination, trifluoromethylation, and ethylation. The most common method is through the reaction of chloroacetaldehyde and 2,2,2-trifluoroethylamine.Molecular Structure Analysis
The molecular formula of (2-Chloro-1,1,2-trifluoroethyl)diethylamine is C6H11ClF3N . The molecular weight is 189.61 . The SMILES string is CCN(CC)C(F)(F)C(F)Cl .Chemical Reactions Analysis
(2-Chloro-1,1,2-trifluoroethyl)diethylamine has been found to react at room temperature with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, and methyl 3,4-O-isopropylidene-β-L-arabinopyranoside to give the respective 3-, 6-, and 2-O-chlorofluoroacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chloro-1,1,2-trifluoroethyl)diethylamine include a refractive index of n20/D 1.396 and a density of 1.205 g/mL at 25 °C . It is a liquid at room temperature and should be stored at 2-8°C .Scientific Research Applications
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Synthesis of Other Compounds
- Field : Organic Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used as a starting material for the synthesis of other compounds.
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Reactant in the Presence of Transition Metal Catalysts
- Field : Organometallic Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can also be used as a reactant in the presence of transition metal catalysts to form various products.
- Dyeing Homochromaticity of Cotton-Cellulosic Fiber Blended Yarn
- Field : Textile Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used for dyeing homochromaticity of cotton-cellulosic fiber blended yarn .
- Results : The outcome of these processes would be the formation of homochromatic yarn. The specific results, including any quantitative data or statistical analyses, would depend on the particular dyeing process being carried out .
Unfortunately, I was unable to find more specific applications for “(2-Chloro-1,1,2-trifluoroethyl)diethylamine”. It’s possible that this compound has other uses that are not widely documented or are proprietary to specific research groups or companies. If you have a specific application in mind, I would recommend reaching out to experts in the field or the supplier of the compound for more information .
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Synthesis of Fluorocarbohydrates
- Field : Organic Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the synthesis of fluorocarbohydrates .
- Methods : This involves reacting “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” with certain types of sugars to produce the respective O-chlorofluoroacetates .
- Results : The outcome of these reactions would be the formation of new fluorocarbohydrate compounds .
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Production of Difluoromethyl Ether
- Field : Organic Chemistry
- Application : “(2-Chloro-1,1,2-trifluoroethyl)diethylamine” can be used in the production of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out .
- Results : The outcome of these processes would be the formation of 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether .
Unfortunately, I was unable to find more specific applications for “(2-Chloro-1,1,2-trifluoroethyl)diethylamine”. It’s possible that this compound has other uses that are not widely documented or are proprietary to specific research groups or companies. If you have a specific application in mind, I would recommend reaching out to experts in the field or the supplier of the compound for more information .
Safety And Hazards
(2-Chloro-1,1,2-trifluoroethyl)diethylamine is a hazardous substance. It causes burns . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing, gloves, and eye/face protection . In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .
properties
IUPAC Name |
2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZHKUAKSMWSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276369, DTXSID20957103 | |
Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
CAS RN |
357-83-5, 114440-20-9 | |
Record name | N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 357-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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